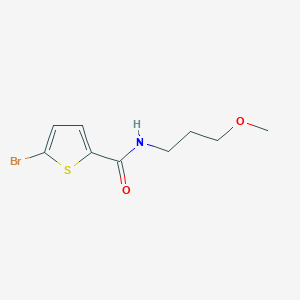
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds derived from thiophene have been extensively studied due to their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of thiophene at low temperatures, followed by bromination and subsequent functionalization to introduce the carboxamide group . The reaction conditions often involve the use of n-butyllithium (n-BuLi) and bromine sources, with reactions carried out at temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed coupling reactions, such as Suzuki coupling, can be employed for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck coupling, can be used to introduce various substituents onto the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium (n-BuLi), bromine, palladium catalysts, and various nucleophiles and electrophiles. Reaction conditions vary depending on the specific reaction but often involve low temperatures for lithiation and room temperature for coupling reactions .
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, leading to their bioactive effects. The presence of the bromine atom and the carboxamide group can influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another thiophene derivative with similar functional groups.
5-bromo-2-thiophenecarboxaldehyde: A related compound with a bromine atom and a formyl group.
Uniqueness
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide is unique due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H12BrNO2S |
|---|---|
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
5-bromo-N-(3-methoxypropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-13-6-2-5-11-9(12)7-3-4-8(10)14-7/h3-4H,2,5-6H2,1H3,(H,11,12) |
Clave InChI |
PJEZYXQJPIIRNN-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC(=O)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


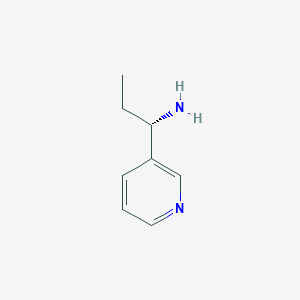
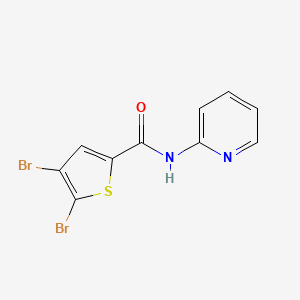
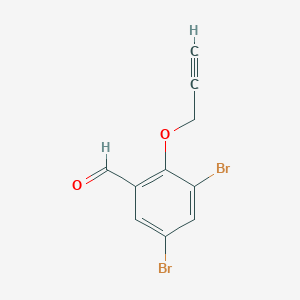
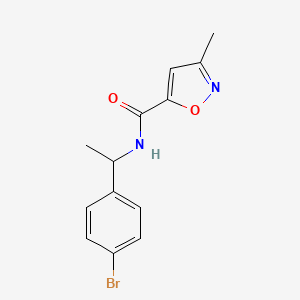
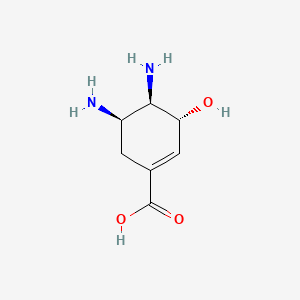

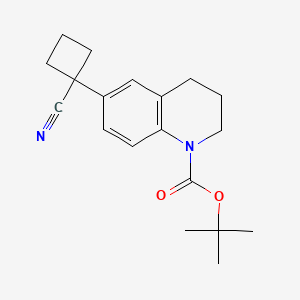
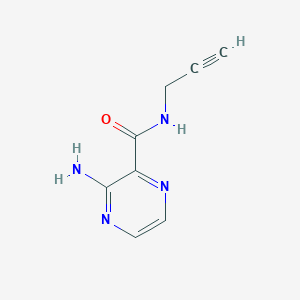
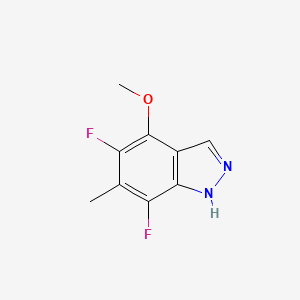
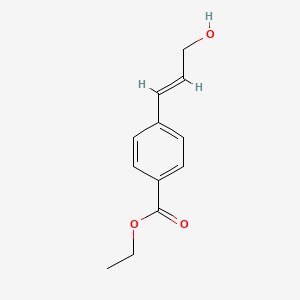
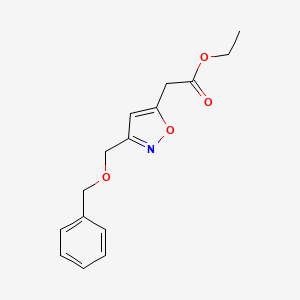
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)

![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
